3-苯基-1-苯并呋喃-5-醇

描述

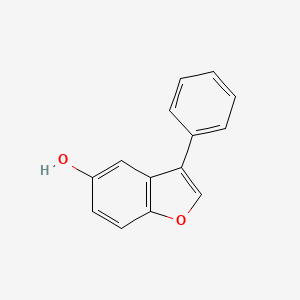

3-phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research.

科学研究应用

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives, including 3-phenylbenzofuran-5-ol, have been extensively studied. Research indicates that benzofuran compounds exhibit potent antifungal and antibacterial activities.

Key Findings:

- Antifungal Activity: A study demonstrated that benzofuran derivatives showed significant antifungal effects against various strains such as Candida krusei and Aspergillus niger. Compounds derived from benzofuran-5-ol exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 12.5 μg/mL against these fungi .

- Antibacterial Activity: Another investigation revealed that certain benzofuran derivatives displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were synthesized with various functional groups, enhancing their efficacy .

Table 1: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound Name | Antifungal Activity (MIC μg/mL) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| 3-Phenylbenzofuran-5-ol | 1.6 - 12.5 | Not specified |

| Benzofuran derivative A | 10 - 20 | 15 - 30 |

| Benzofuran derivative B | 5 - 15 | 10 - 25 |

Anticancer Potential

Benzofurans are recognized for their anticancer properties, with several studies highlighting the efficacy of derivatives in inhibiting cancer cell growth.

Key Findings:

- Cytotoxicity Studies: Compounds derived from benzofuran scaffolds have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), cervical (HeLa), and breast cancer cells (MDA-MB-435). For instance, certain derivatives demonstrated IC50 values indicating significant growth inhibition .

- Mechanistic Insights: One study reported that specific benzofuran derivatives inhibited the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation. This inhibition led to increased apoptosis in cancer cells, suggesting a potential therapeutic application for these compounds in cancer treatment .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran derivative C | A549 | 12.0 | Apoptosis via ERK pathway inhibition |

| Benzofuran derivative D | HeLa | 10.5 | Inhibition of cell cycle progression |

| Benzofuran derivative E | MDA-MB-435 | 8.0 | Induction of apoptosis |

Anti-inflammatory Activity

Beyond antimicrobial and anticancer properties, benzofurans also exhibit anti-inflammatory activities.

Key Findings:

Research indicates that certain benzofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. A specific study highlighted a compound with an IC50 value of 8.86 μM, demonstrating superior activity compared to standard anti-inflammatory drugs .

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound Name | Inflammatory Pathway Targeted | IC50 (μM) |

|---|---|---|

| Benzofuran derivative F | NF-κB signaling | 8.86 |

| Benzofuran derivative G | COX enzymes | 15.0 |

Case Studies

Several case studies have been conducted to further validate the applications of benzofurans in medicinal chemistry:

- Case Study on Antifungal Efficacy: A comprehensive analysis involving multiple benzofuran derivatives revealed consistent antifungal activity across various strains, supporting their use as lead compounds in drug development.

- Observational Study on Anticancer Properties: Researchers observed the effects of selected benzofuran derivatives on human cancer cell lines over time, providing insights into their long-term efficacy and safety profiles.

作用机制

Target of Action

3-Phenyl-1-benzofuran-5-ol, a derivative of benzofuran, is known to have a wide range of biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular processes and structures, including DNA, proteins, and cellular membranes.

Mode of Action

For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may interact with its targets to disrupt normal cellular functions, leading to the inhibition of cell growth or the induction of cell death.

Biochemical Pathways

These could include pathways involved in cell growth, oxidative stress response, and viral replication .

Pharmacokinetics

The development of new therapeutic agents often aims to improve bioavailability, which suggests that 3-phenyl-1-benzofuran-5-ol may have favorable adme properties .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may also have similar effects, leading to the inhibition of cell growth or induction of cell death.

生化分析

Biochemical Properties

3-Phenyl-1-benzofuran-5-ol, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of 3-Phenyl-1-benzofuran-5-ol have not been fully elucidated.

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 3-Phenyl-1-benzofuran-5-ol in animal models have not been extensively studied. It is known that the effects of benzofuran compounds can vary with dosage .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-phenylbenzofuran-5-ol, can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis (MWI) have been developed to enhance the efficiency of these processes . Additionally, the use of proton quantum tunneling has been explored to minimize side reactions and improve yield .

化学反应分析

Types of Reactions

3-phenylbenzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-phenylbenzofuran-5-ol can yield quinones, while reduction can produce alcohols or hydrocarbons.

相似化合物的比较

Similar Compounds

Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

Coumarin: Contains a fused benzene and α-pyrone ring.

Chromone: Features a fused benzene and γ-pyrone ring.

Uniqueness

3-phenylbenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the hydroxyl group at the 5-position contributes to its potent anti-tumor and antibacterial properties .

生物活性

3-Phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-phenylbenzofuran-5-ol, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-phenylbenzofuran-5-ol typically involves cyclodehydration reactions of α-phenoxy ketones or phenolic compounds under acidic conditions. Various methods have been explored, including the use of Eaton's reagent, which facilitates the formation of benzofuran derivatives through dehydration processes .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-phenylbenzofuran-5-ol have shown promising results in inhibiting tubulin polymerization, a crucial mechanism in cancer cell division. In one study, related compounds demonstrated IC50 values ranging from 0.56 µM to 1.0 µM against specific cancer cell lines, indicating their potential as antitumor agents .

Anti-inflammatory Properties

3-Phenylbenzofuran-5-ol has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. The compound's ability to modulate inflammatory pathways suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives, including 3-phenylbenzofuran-5-ol, have exhibited antimicrobial properties against various pathogens. Studies have reported that these compounds possess activity against both bacterial and fungal strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis and other pathogenic bacteria .

The biological activities of 3-phenylbenzofuran-5-ol can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : As noted earlier, certain derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells.

- Modulation of Inflammatory Pathways : The compound's ability to inhibit iNOS and COX-2 expression contributes to its anti-inflammatory effects.

- Antimicrobial Mechanisms : The exact mechanisms by which benzofurans exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies highlight the efficacy of benzofuran derivatives in preclinical models:

- Anticancer Study : A study evaluated a series of benzofuran derivatives for their antiproliferative activity against A549 lung cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Anti-inflammatory Study : In a model of neuroinflammation, 3-phenylbenzofuran-5-ol was shown to reduce levels of inflammatory cytokines in BV2 microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential for treating neurodegenerative diseases .

- Antimicrobial Study : Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives had MIC values comparable to established antibiotics .

Data Tables

属性

IUPAC Name |

3-phenyl-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESIGJDIKOWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。